molecular formula C8H9F3OS B14884190 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol

Cat. No.: B14884190
M. Wt: 210.22 g/mol
InChI Key: CBUCBKSXCJQCIL-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol is an organic compound that features a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with trifluoromethyl-containing reagents under controlled conditions. One common method involves the use of hydrogen fluoride and propionaldehyde to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a variety of alcohol derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol is unique due to its specific combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H9F3OS

Molecular Weight

210.22 g/mol

IUPAC Name

4,4,4-trifluoro-2-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C8H9F3OS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7,12H,3-4H2

InChI Key

CBUCBKSXCJQCIL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(CC(F)(F)F)CO

Origin of Product

United States

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